

Application Notes and Protocols for SILAC Experiments with Labeled Methionine

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Compound of Interest

Compound Name: *Fmoc-Met-OH-13C5,15N*

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Introduction to SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative mass spectrometry-based proteomics.[1] The technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells.[2] By comparing the mass spectra of proteins from cells grown in "light" (natural abundance) and "heavy" media, one can achieve accurate relative quantification of protein abundance between different experimental conditions.[3] The key advantage of SILAC is that samples are combined at the very beginning of the experimental workflow, minimizing sample-to-sample variation.[4]

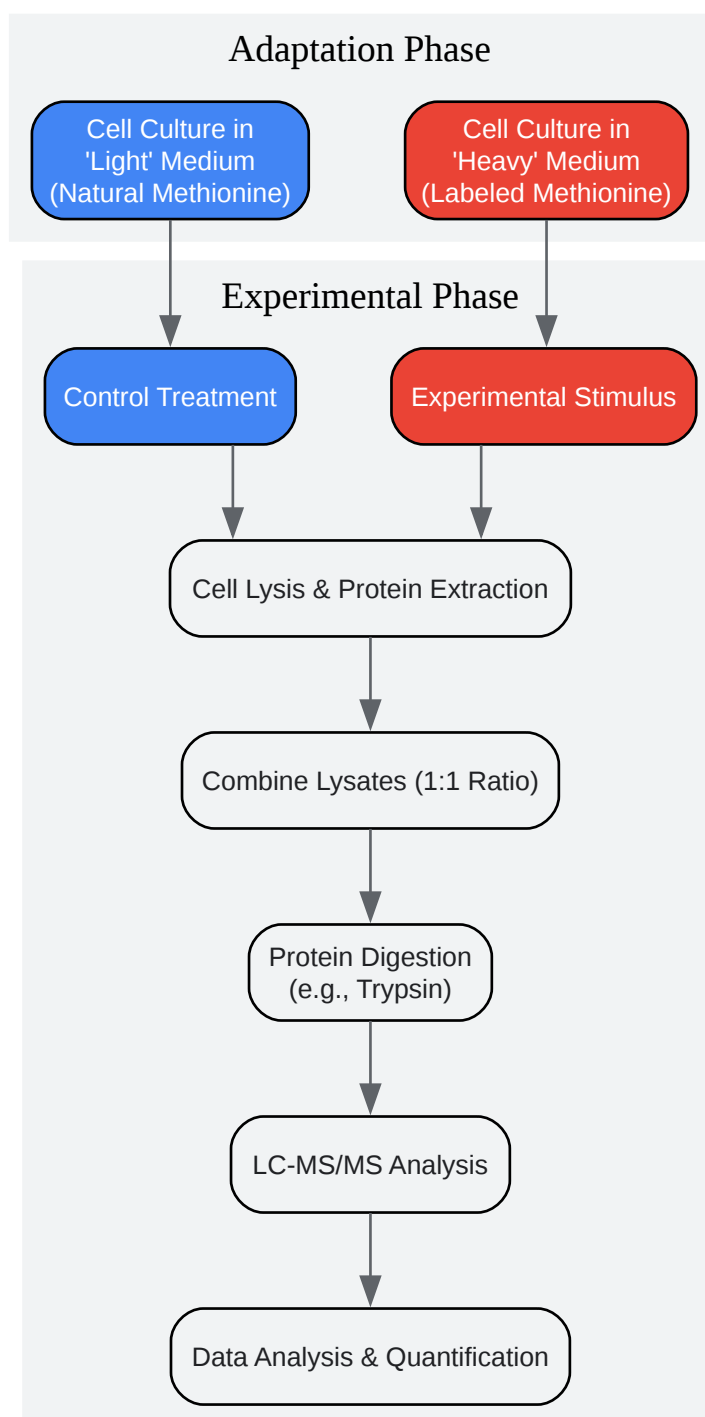
This guide provides a detailed, step-by-step protocol for conducting SILAC experiments using labeled methionine. Methionine is an essential amino acid and its labeling can be particularly useful for studying protein synthesis, turnover, and post-translational modifications like methylation.[5]

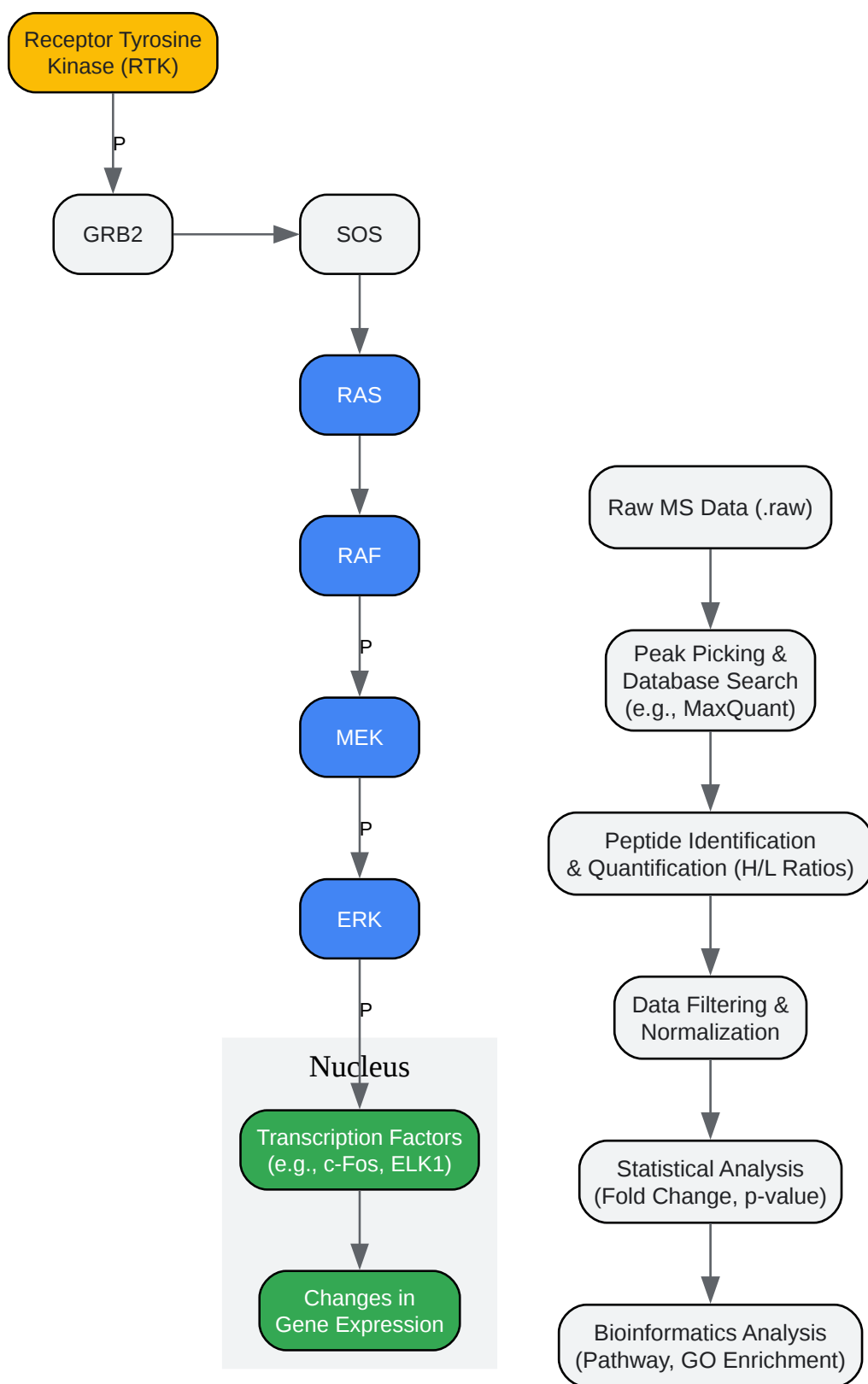
Experimental Workflow Overview

The SILAC experiment is broadly divided into two main phases: an adaptation phase and an experimental phase. During the adaptation phase, cells are cultured in SILAC media to ensure complete incorporation of the labeled amino acid. The experimental phase involves applying a

stimulus or treatment to one of the cell populations before harvesting, sample preparation, and analysis.

A generalized workflow for a SILAC experiment is depicted below.





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